molecular formula C10H6FNO2S B13336063 2-(4-Fluorophenyl)thiazole-5-carboxylic acid CAS No. 886370-04-3

2-(4-Fluorophenyl)thiazole-5-carboxylic acid

Cat. No.: B13336063
CAS No.: 886370-04-3
M. Wt: 223.23 g/mol
InChI Key: CXZKXZHNAVBILQ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)thiazole-5-carboxylic acid is a heterocyclic compound that contains a thiazole ring substituted with a 4-fluorophenyl group and a carboxylic acid group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)thiazole-5-carboxylic acid typically involves the reaction of 4-fluoroaniline with thiourea in the presence of a suitable oxidizing agent to form the thiazole ring. The carboxylic acid group can be introduced through subsequent reactions involving carboxylation or other suitable methods .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or phenyl ring .

Scientific Research Applications

2-(4-Fluorophenyl)thiazole-5-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

Uniqueness

2-(4-Fluorophenyl)thiazole-5-carboxylic acid is unique due to the presence of the 4-fluorophenyl group, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

886370-04-3

Molecular Formula

C10H6FNO2S

Molecular Weight

223.23 g/mol

IUPAC Name

2-(4-fluorophenyl)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C10H6FNO2S/c11-7-3-1-6(2-4-7)9-12-5-8(15-9)10(13)14/h1-5H,(H,13,14)

InChI Key

CXZKXZHNAVBILQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(S2)C(=O)O)F

Origin of Product

United States

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